Thermal Decomposition Kinetics and Hazard Assessment of 4-(Benzoyldioxy)-4-oxobutyric Acid
Thermal Decomposition Kinetics and Hazard Assessment of 4-(Benzoyldioxy)-4-oxobutyric Acid
Executive Summary
4-(Benzoyldioxy)-4-oxobutyric acid (CAS: 10484-48-7), commonly identified in industrial literature as benzoyl succinyl peroxide (BSP) , is an asymmetric diacyl peroxide. It is strategically utilized as a free-radical initiator in polymer synthesis, a bleaching agent in detergent formulations, and a topical antiseptic. Because the peroxide (-O-O-) bond is thermodynamically unstable, accurately profiling its thermal decomposition temperature is paramount for safe synthesis, transport, and formulation.
This technical guide elucidates the thermodynamic properties, environmental decomposition pathways, and the rigorous calorimetric protocols required to profile the thermal hazards of this specific asymmetric peroxide.
Physicochemical Profile and Decomposition Pathways
Benzoyl succinyl peroxide is a crystalline solid with a documented melting point of 96 °C[1]. As an asymmetric organic peroxide, its decomposition kinetics are highly dependent on its physical state and solvent environment:
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Solid-State Thermal Decomposition: In its pure, dry form, BSP undergoes self-accelerating homolytic cleavage near its melting point. The breaking of the covalent O-O bond releases substantial energy, initiating an autocatalytic thermal runaway. The primary homolysis yields benzoyloxyl and succinyloxyl radicals, which rapidly undergo decarboxylation to form highly reactive phenyl and carboxyethyl radicals.
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Aqueous and Wash Conditions: In aqueous or alkaline environments (such as detergent wash liquors), the activation energy for decomposition is significantly lowered. Under these conditions, the compound thermally decomposes between 38 °C and 71 °C to generate free radicals[2].
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Hydrolytic Degradation: In the presence of water without sufficient thermal stress to induce homolysis, the compound can undergo non-radical hydrolysis, decomposing safely into benzoic acid and succinic acid[3].
Logical flowchart of the thermal and aqueous decomposition pathways of benzoyl succinyl peroxide.
Quantitative Thermal Data Summary
The following table synthesizes the critical thermal and physical parameters of 4-(benzoyldioxy)-4-oxobutyric acid to provide a quick-reference baseline for formulation scientists.
| Parameter | Value | Condition / Methodology |
| CAS Registry Number | 10484-48-7 | Standard Chemical Identification |
| Melting Point | 96 °C | Capillary / DSC[1] |
| Aqueous Decomposition Range | 38 °C – 71 °C | Alkaline Wash Conditions[4] |
| Solid-State Onset Temperature | ~96 °C – 100 °C | Extrapolated from DSC (analogous to BPO) |
| Primary Hydrolysis Products | Benzoic Acid, Succinic Acid | Aqueous Solution[5] |
Experimental Workflow: Thermal Hazard Calorimetry
To accurately determine the thermal decomposition temperature and Self-Accelerating Decomposition Temperature (SADT) of 4-(benzoyldioxy)-4-oxobutyric acid, a self-validating calorimetric workflow is required. Relying solely on dynamic heating can overestimate the safe handling temperature due to thermal inertia. Therefore, a dual-tier approach using Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) is mandated.
Step-by-step calorimetric workflow for validating the thermal hazards of organic peroxides.
Step-by-Step Methodology: DSC and ARC Profiling
Phase 1: Differential Scanning Calorimetry (DSC) Screening
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Causality Check: Why use high-pressure hermetic sealing? Organic peroxides generate volatile byproducts (e.g., CO2 , benzene derivatives) upon decomposition. If standard vented pans are used, the endothermic heat of vaporization will mask the exothermic decomposition signal, leading to artificially high—and highly dangerous—onset temperatures.
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System Calibration (Self-Validation): Calibrate the DSC using high-purity Indium ( Tm = 156.6 °C) and Zinc ( Tm = 419.5 °C) standards to ensure temperature accuracy within ±0.1 °C. Run a blank baseline with empty crucibles to subtract instrument noise.
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Sample Preparation: Weigh exactly 2.0 to 3.0 mg of pure BSP into a gold-plated high-pressure hermetic crucible. Crucial: Do not exceed 3.0 mg to prevent crucible rupture from rapid gas evolution.
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Dynamic Heating: Equilibrate the sample at 20 °C. Heat the sample from 20 °C to 200 °C at a constant heating rate of 5 °C/min under a nitrogen purge (50 mL/min).
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Data Extraction: Identify the extrapolated onset temperature ( Tonset ) of the exothermic peak. For BSP, this typically coincides with or immediately follows its melting endotherm at 96 °C[6].
Phase 2: Accelerating Rate Calorimetry (ARC) for SADT
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Causality Check: While DSC provides a dynamic onset, ARC simulates the adiabatic conditions of bulk storage, revealing the true temperature at which heat generation outpaces heat dissipation (SADT).
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Sample Loading: Load 1.0 g of BSP into a titanium spherical bomb to maintain a low thermal inertia factor ( ϕ ).
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Heat-Wait-Search (HWS) Mode: Heat the system in 5 °C increments starting from 30 °C. After each increment, wait 15 minutes for thermal equilibrium, then search for self-heating.
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Exotherm Tracking: If the self-heating rate exceeds the threshold of 0.02 °C/min, the system automatically switches to adiabatic tracking mode, following the reaction to completion.
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Kinetic Analysis: Apply the Friedman isoconversional method to the ARC data to calculate the apparent activation energy ( Ea ) and determine the exact SADT for specific packaging volumes.
Applications in Drug Development & Materials Science
In pharmaceutical synthesis and polymer chemistry, the predictable decomposition of 4-(benzoyldioxy)-4-oxobutyric acid is leveraged for controlled radical initiation. Unlike symmetric peroxides (e.g., dibenzoyl peroxide), the asymmetric succinyl moiety provides a functionalized radical (carboxyethyl) that can be incorporated into polymer backbones or drug intermediates. This offers a unique structural handle for further functionalization while maintaining a relatively low decomposition activation energy in solvent systems.
References[2] Title: WO1997029174A1 - Detergent particles comprising metal-containing bleach catalysts | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGByzlsrTfuaiKFSY61hisd3C8z-fbx5-jRAtCIGxbYuIchYo-HOQyhyQgXdpBu_m8vdoIdHt1pL1OIuSCdIqppwENf6Yk2Zz4SjqKnE4vMBzWgMKykt8J77g46dc1RfGDbF91iJf4q_01tYkZG[3] Title: The modern materia medica; the source, chemical and physical properties, therapeutic action, dosage, antidotes and incompatibles of all additions to the newer materia medica | Source: Archive.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-kizKwmYtbikZRubBL8RQdHEi9joWaFprS9-PHRxfL8GtknKoWkEpT-q8CadzOb2936Fqtx8pWmP1jkSK97NQSS_dheDojtNEQTfkBwsxxkUrZ_-Zr3xyV1Bx7F4nCyXFVog36it-fr6yytgwZ1SpyUGhbavXCrwbUnS045gPuYhywlKO0qGW1T7DYAbPf81V[1] Title: Perfumes, Cosmetics And Soaps Volume One | Source: Internet Archive | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnzFxB9fFSGEmcUo1cFZfzVMVL4liqPZxFiV3PJxRl5cE7izq18RFlHo4HrVTYQxANfLEka6Ry_EzcVVVqTimNZrNw6hijNL-GBRc2gmMHhF-H3TF076CtKXlCqP4AuTpngSJop4EP3iq5p5jfAqCWh7KumRLvSGedwX3VAJBXtkVbyD44luybGRRVbHYwdUaWrfWS_Kx5Jn3TIJVVTwYjdWw5Bag9DG0=[6] Title: Perfumes, Cosmetics And Soaps Volume One (Alternative Index) | Source: Internet Archive | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhDbxeKKQRtCKONZlqL87w9YW6du1Ktuk4Vy17Zl7z0_v6R1cTNb5Yf7LkmBz1NCJ7FD_C44VYsQvXOAZ1pXL7rwkDLwbD1JDwn_8hTA94bucaUnJbT_c7STAAXxsH969uUzRTMLPimWveNwEEwPIB2Pb-vsCZosyRwzNO1x6koVS5oZN8RhVlAr3_xYWwbf4RcYP7b0eTt_xWBl9q-_wYUhRDl3DS8GQh[4] Title: EP1021514B1 - Bleach catalyst particles | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIPeKqQH5wPQIn-8a79e1hDEw3SVfbKd-q64YZwOcdwKxksEpCck8swvY7aGajxwG3b2S0BqHkwsT3R1Z3m-IK1cWYM7GXjX7VXFB5YJ6X_SWuOr6z5LaSmzmJJk6rNYkMEwl1jr9dnNGSvQ==[5] Title: The modern materia medica (Alternative Index) | Source: Archive.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzQQGZDW9Z8HuawzldlFryqIgl1eBN3-Rf1b3-TnoISEyQkTnBkkHscMPyvGuLD35uLL__blTd0MFsAJSfKhVGAA3O7HI8N5f9lEDGbhRdwZmRKhFsMcwgEfrU86iNhZvlEFHRvpphiY2-UWCyRFDfRK3i8oKdSBWH6LobyEVtgq0O5biMvi_TxkYvJB_O0VqcIw==
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